molecular formula C20H17N3O3 B5741579 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide

4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide

Cat. No. B5741579
M. Wt: 347.4 g/mol
InChI Key: XIPBNTRHHVXBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide, also known as MPACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune response.
Biochemical and Physiological Effects:
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to improve lipid metabolism, reduce oxidative stress, and increase insulin sensitivity. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the migration of immune cells, and suppress the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide in scientific research is its specificity towards certain enzymes and signaling pathways, which allows for targeted effects. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for cancer, diabetes, and inflammation. Additionally, further studies could explore the potential of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide as a tool for chemical biology research, such as the development of probes for enzyme activity and signaling pathways.

Synthesis Methods

The synthesis of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide involves a multi-step process, starting with the reaction of 4-aminobenzoic acid with 3-pyridinecarboxylic acid to form 4-(3-pyridinylcarbonyl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce 4-(4-fluorobenzoylamino)-N-(3-pyridinyl)benzamide. The final step involves the substitution of the fluorine atom with a methoxy group using sodium methoxide in methanol.

Scientific Research Applications

4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-18-10-6-15(7-11-18)19(24)22-16-8-4-14(5-9-16)20(25)23-17-3-2-12-21-13-17/h2-13H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPBNTRHHVXBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide

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